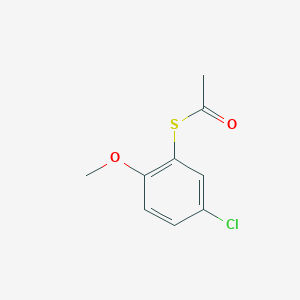

S-3-Chloro-6-methoxyphenylthioacetate

Description

S-3-Chloro-6-methoxyphenylthioacetate: is an organic compound characterized by the presence of a chloro group, a methoxy group, and a phenylthioacetate moiety

Properties

IUPAC Name |

S-(5-chloro-2-methoxyphenyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c1-6(11)13-9-5-7(10)3-4-8(9)12-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRULABEZJGGRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1=C(C=CC(=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-3-Chloro-6-methoxyphenylthioacetate typically involves the reaction of 3-chloro-6-methoxyphenol with thioacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the thioester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: S-3-Chloro-6-methoxyphenylthioacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and alcohols.

Substitution: Various substituted phenylthioacetates.

Scientific Research Applications

Chemistry: S-3-Chloro-6-methoxyphenylthioacetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving thioesters. It can also serve as a probe to investigate the mechanisms of action of various biological processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the formulation of products requiring specific chemical properties.

Mechanism of Action

The mechanism of action of S-3-Chloro-6-methoxyphenylthioacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioester group can undergo hydrolysis, releasing the active thiol or carboxylate moiety, which can then interact with biological targets. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

- S-3-Chloro-4-methoxyphenylthioacetate

- S-3-Chloro-5-methoxyphenylthioacetate

- S-3-Chloro-2-methoxyphenylthioacetate

Uniqueness: S-3-Chloro-6-methoxyphenylthioacetate is unique due to the specific positioning of its chloro and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific applications in research and industry.

Biological Activity

S-3-Chloro-6-methoxyphenylthioacetate is a compound of interest due to its potential biological activities. This article reviews its cytotoxicity, antibacterial properties, and mechanisms of action based on diverse research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a thioacetate functional group. Its structural characteristics contribute to its reactivity and biological effects.

Antibacterial Activity

This compound has been evaluated for its antibacterial properties. A study highlighted the effectiveness of thioether compounds in inhibiting bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 15 to 62 μg/mL .

The mechanisms underlying the biological activities of this compound can be inferred from related compounds:

- Induction of Apoptosis : Similar thioacetates have been shown to induce apoptotic cell death in cancer cells through various pathways, including alterations in mitochondrial membrane potential and activation of caspases.

- Inhibition of Bacterial Cell Wall Synthesis : The antibacterial action may involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Case Study 1: Cytotoxicity Against MCF-7 Cells

A series of thioether derivatives were screened for cytotoxicity against MCF-7 cells. Among them, compounds with structural similarities to this compound showed promising results with IC values indicating significant growth inhibition .

Case Study 2: Antibacterial Efficacy

In vitro tests demonstrated that certain thioether compounds exhibited strong antibacterial activity against common pathogens. The time-kill assays confirmed complete inhibition of bacterial growth at specified concentrations, suggesting the potential for developing dual-targeting therapeutics that address both cancer and bacterial infections .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.